molecular formula C12H11NO4S B11704030 (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11704030
M. Wt: 265.29 g/mol
InChI Key: VRHTYBLWNKWMQB-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxy-substituted phenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.

    Pioglitazone: A thiazolidinedione with anti-diabetic properties.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO4S/c1-16-8-3-7(4-9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5+

InChI Key

VRHTYBLWNKWMQB-BJMVGYQFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)NC(=O)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.